While the compound can be found in various chemical databases like PubChem [], there is no mention of its specific use in scientific research. Additionally, searching for research articles or patents containing this specific compound yielded no significant results.
While the specific research applications remain unclear, it's possible that 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide might be:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol. It is characterized by a trifluoromethyl group attached to a phenyl ring, along with a cyano and acetamide functional group. This compound is known for its use as an impurity in the synthesis of pharmaceuticals, particularly in relation to Leflunomide, which is used in the treatment of rheumatoid arthritis and psoriatic arthritis .
The synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis techniques:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is primarily utilized in pharmaceutical research and development as an impurity standard for Leflunomide. Its role in synthesizing aminothiophene carboxylates and carboxamides indicates its potential utility in creating novel therapeutic agents . Additionally, it may serve as a building block in organic synthesis for other complex molecules.
Several compounds share structural similarities with 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-[4-Cyano-2-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | Similar structure with different positioning of cyano group |
4-Trifluoromethylbenzenesulfonamide | C7H6F3N | Contains trifluoromethyl but lacks cyano functionality |
2-Cyano-N-(4-fluorophenyl)acetamide | C9H8F1N2O | Similar acetamide structure but different halogen substitution |
The uniqueness of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific trifluoromethyl substitution pattern combined with both cyano and acetamide functionalities, which may impart distinct chemical reactivity and biological properties compared to similar compounds. This combination enhances its potential utility in medicinal chemistry and pharmaceutical applications.
The primary synthesis route involves reacting 4-(trifluoromethyl)aniline with cyanoacetylating agents. Two predominant methods are employed:
Method A: Cyanoacetylation via 1-Cyanoacetyl-3,5-Dimethylpyrazole
This method utilizes 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent in dry toluene. Under conventional heating (4–6 hours at 60°C), the reaction yields 82–88% of the target compound. However, ultrasonication significantly enhances efficiency, reducing reaction time to 20–30 minutes while achieving yields of 91–96%. The mechanism involves nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of the cyanoacetylating agent, releasing 3,5-dimethylpyrazole as a byproduct.
Method B: Direct Amination of Methyl Cyanoacetate
A scalable alternative involves methyl cyanoacetate and liquid ammonia. At temperatures between –10°C and –5°C, liquid ammonia is introduced to methyl cyanoacetate, forming 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with a yield exceeding 96%. This method bypasses intermediate steps, making it industrially favorable despite requiring cryogenic conditions.
Industrial production prioritizes cost-effectiveness and safety. The liquid ammonia route (Method B) is preferred for large-scale synthesis due to its simplicity and high yield. Key parameters include:
Parameter | Optimal Condition | Yield | Source |
---|---|---|---|
Temperature | –10°C to –5°C | 96.3% | |
Ammonia:MCA Ratio | 1.1:1 (mol/mol) | 98.1% | |
Solvent | Methanol/Toluene | 90–95% |
Post-synthesis, crude product crystallization at –15°C to –10°C ensures high purity (>98% GC).
Catalytic innovations have focused on enhancing reaction kinetics:
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